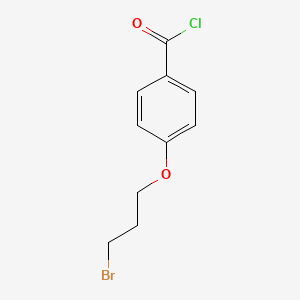
4-(3-Bromopropoxy)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromopropoxy)benzoyl chloride is an organic compound with the molecular formula C10H10BrClO2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 3-bromopropoxy group. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropoxy)benzoyl chloride typically involves the reaction of 4-hydroxybenzoyl chloride with 3-bromopropanol. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Hydroxybenzoyl chloride+3-Bromopropanol→4-(3-Bromopropoxy)benzoyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of solvents like dichloromethane or toluene can help in dissolving the reactants and products, facilitating the reaction process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromopropoxy)benzoyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-bromopropoxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The benzoyl chloride group can be hydrolyzed to form the corresponding benzoic acid derivative.
Esterification: The compound can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: This reaction is usually performed in the presence of water and a base such as sodium hydroxide.
Esterification: Alcohols like methanol or ethanol are used, often in the presence of a catalyst such as sulfuric acid.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoyl derivatives.
Hydrolysis: The major product is 4-(3-bromopropoxy)benzoic acid.
Esterification: The products are esters of 4-(3-bromopropoxy)benzoic acid.
Scientific Research Applications
4-(3-Bromopropoxy)benzoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Bromopropoxy)benzoyl chloride depends on its application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In hydrolysis, the benzoyl chloride group reacts with water to form a carboxylic acid.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzoyl chloride: Lacks the 3-bromopropoxy group, making it less versatile in certain synthetic applications.
4-(3-Chloropropoxy)benzoyl chloride: Similar structure but with a chlorine atom instead of bromine, which can affect reactivity and selectivity in chemical reactions.
4-(3-Bromopropoxy)benzoic acid: The acid form of the compound, which can be used in different types of reactions compared to the chloride form.
Uniqueness
4-(3-Bromopropoxy)benzoyl chloride is unique due to the presence of both a reactive benzoyl chloride group and a 3-bromopropoxy group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H10BrClO2 |
|---|---|
Molecular Weight |
277.54 g/mol |
IUPAC Name |
4-(3-bromopropoxy)benzoyl chloride |
InChI |
InChI=1S/C10H10BrClO2/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5H,1,6-7H2 |
InChI Key |
SMXMSNDPWWXYCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)OCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















